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Abstract
This technical guide provides an in-depth analysis of the binding interaction between the

lopinavir/ritonavir co-formulation and its primary target, the Human Immunodeficiency Virus

Type 1 (HIV-1) protease. Lopinavir is a potent, second-generation protease inhibitor designed

to be effective against both wild-type and resistant viral strains. Ritonavir, while also a protease

inhibitor, primarily functions in this combination as a pharmacokinetic enhancer by inhibiting the

cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing lopinavir's plasma concentration

and therapeutic efficacy. This document details the molecular interactions at the binding site,

summarizes key quantitative data on binding affinities, provides comprehensive experimental

protocols for characterization, and visualizes critical workflows and resistance pathways.

Mechanism of Action and Target Binding Site
HIV-1 protease is an aspartic protease homodimer essential for the viral life cycle. It cleaves

newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for

the assembly of infectious virions. Inhibition of this enzyme results in the production of

immature, non-infectious viral particles.

Lopinavir is a peptidomimetic inhibitor designed to mimic the transition state of the natural

substrate, binding with high affinity to the protease's active site. The active site is a C2-

symmetric hydrophobic cavity located at the dimer interface, containing the catalytic triad
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(Asp25-Thr26-Gly27) from each monomer. Lopinavir's structure allows it to establish extensive

interactions within this pocket.

Key binding interactions include:

Hydrogen Bonds: The central hydroxyl group of lopinavir forms critical hydrogen bonds with

the catalytic aspartate residues (Asp25 and Asp25') of both protease monomers. Additionally,

a novel cyclic urea unit in the P2 position of lopinavir forms two bidentate hydrogen bonds

with the backbone of Asp29.[1]

Van der Waals Contacts: The inhibitor's bulky hydrophobic groups, including its phenyl and

phenoxyacetyl moieties, engage in numerous van der Waals interactions with hydrophobic

residues lining the active site cavity. These residues include Val32, Ile47, Ile50, Pro81, Val82,

and Ile84.[2][3] These interactions are crucial for the high binding affinity of the inhibitor.

Ritonavir binds to the HIV-1 protease active site in a similar manner but is also a potent

inhibitor of CYP3A4, the enzyme responsible for metabolizing lopinavir. Its co-administration at

low doses "boosts" the bioavailability of lopinavir, allowing for lower and less frequent dosing.[4]

Quantitative Data: Binding Affinity and Inhibitory
Concentration
The potency of lopinavir and ritonavir has been quantified against both wild-type (WT) and

drug-resistant mutant HIV-1 proteases. The following tables summarize key inhibition constant

(Kᵢ) and 50% inhibitory concentration (IC₅₀) values reported in the literature.
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Inhibitor Target Parameter Value Notes Reference(s)

Lopinavir

Wild-Type

HIV-1

Protease

Kᵢ 1.3 - 3.6 pM

Highly potent,

selective

peptidomimet

ic inhibitor.

[5]

Lopinavir

Wild-Type

HIV-1

Protease

Kᵢ
2.13 ± 0.23

nM

Determined

by enzyme

inhibition

assay.

[6]

Lopinavir

Wild-Type

HIV-1

Protease

IC₅₀ 6.5 nM

Assayed in

HIV-cultured

peripheral

blood

mononuclear

cells.

[7]

Lopinavir

Wild-Type

HIV-1

Protease

Serum-Free

IC₅₀
0.69 ng/mL

Estimated

using the

MTT-MT4

assay.

[8]

Ritonavir

Wild-Type

HIV-1

Protease

Kᵢ 0.015 nM [9]

Ritonavir

Wild-Type

HIV-1

Protease

Serum-Free

IC₅₀
4.0 ng/mL

Estimated

using the

MTT-MT4

assay.

[8]

Table 1: Binding Affinity and Potency against Wild-Type HIV-1 Protease.

The emergence of drug resistance mutations in the protease gene can significantly reduce

inhibitor susceptibility. The following table presents data for lopinavir against common resistant

mutants.
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Inhibitor
Target

(Mutations)
Parameter Value (nM)

Fold Change

vs. WT
Reference(s)

Lopinavir WT Kᵢ 2.13 ± 0.23 1.0 [6]

Lopinavir

MUT-1 (M46I,

I54V, V82A,

L10F)

Kᵢ 46.50 ± 0.14 ~21.8 [6]

Lopinavir

MUT-2 (M46I,

I54V, L76V,

V82A, etc.)

Kᵢ 52.63 ± 0.65 ~24.7 [6]

Lopinavir

MUT-3 (M46I,

I54V, L76V,

V82A, L90M,

etc.)

Kᵢ 76.26 ± 0.09 ~35.8 [6]

Lopinavir

Isolates with

6 or 7

resistance

mutations

Median IC₅₀ - 13.5 [10]

Lopinavir

Isolates with

8 to 10

resistance

mutations

Median IC₅₀ - 44.0 [10]

Table 2: Lopinavir Potency against Resistant HIV-1 Protease Mutants.

Experimental Protocols
HIV-1 Protease Expression and Purification for
Crystallography
This protocol describes a general method for obtaining purified HIV-1 protease suitable for

structural studies.

Gene Expression:
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A synthetic gene encoding the 99-amino acid HIV-1 protease (often with stabilizing

mutations like Q7K, L33I, and L63I to prevent autolysis) is cloned into an E. coli

expression vector (e.g., pET series).[11][12]

The plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.

Protein expression is induced with 1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG)

and incubation continues for 3-4 hours.

The recombinant protease is overexpressed and accumulates in inclusion bodies.[13]

Inclusion Body Isolation and Solubilization:

Cells are harvested by centrifugation.

The cell pellet is resuspended in lysis buffer and lysed by sonication or French press.

Inclusion bodies are collected by centrifugation and washed with a buffer containing Triton

X-100 to remove contaminants.[13]

The washed inclusion bodies are solubilized in a denaturing buffer containing 6-8 M

Guanidine HCl or Urea.[9]

Refolding and Purification:

The denatured protein is refolded by rapid dilution into a refolding buffer (e.g., 50 mM

sodium acetate, pH 5.5, 5% ethylene glycol, 1 mM DTT) and left at 4°C.[9][13]

The refolded, active protease dimer is purified using a sequence of chromatography steps,

typically including ion-exchange chromatography (e.g., Q-Sepharose) followed by size-

exclusion chromatography.[9][14]

Protein purity is assessed by SDS-PAGE, and concentration is determined using a

standard protein assay.

X-ray Crystallography of Protease-Lopinavir Complex

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.pnas.org/doi/10.1073/pnas.0809400106
https://www.mdpi.com/1420-3049/21/11/1458
https://www.virosin.org/article/id/VS20062102.0126
https://www.virosin.org/article/id/VS20062102.0126
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_crystallization_of_HIV_1_Protease_with_Inhibitor_IN_6.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_crystallization_of_HIV_1_Protease_with_Inhibitor_IN_6.pdf
https://www.virosin.org/article/id/VS20062102.0126
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_crystallization_of_HIV_1_Protease_with_Inhibitor_IN_6.pdf
https://pubmed.ncbi.nlm.nih.gov/26231073/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the co-crystallization of HIV-1 protease with lopinavir.

Complex Formation:

The purified HIV-1 protease is concentrated to 5-10 mg/mL in a low ionic strength buffer

(e.g., 50 mM sodium acetate, pH 5.5).

A stock solution of lopinavir (e.g., 50 mM in DMSO) is prepared.

The inhibitor is added to the protein solution at a 5-fold molar excess and incubated on ice

to allow complex formation.

Crystallization:

The hanging drop vapor diffusion method is commonly used.[15]

Crystallization drops are prepared by mixing 1-2 µL of the protein-inhibitor complex

solution with 1-2 µL of a reservoir solution on a siliconized coverslip.[9]

The coverslip is inverted and sealed over a well containing 500 µL of the reservoir

solution. A typical reservoir solution contains 1.0-1.4 M NaCl and 0.1 M sodium acetate,

pH 4.8-5.5.[15]

Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal

growth.

Data Collection and Structure Determination:

Crystals are harvested and cryo-protected by a brief soak in reservoir solution

supplemented with a cryoprotectant (e.g., 20-25% glycerol).[9]

The crystal is flash-cooled in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron beamline.[15]

The data are processed using software like HKL2000, and the structure is solved by

molecular replacement using a known protease structure as a model.[15]
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The model is refined, and the inhibitor is built into the electron density map using software

such as PHENIX and Coot.[9]

Fluorometric Enzyme Inhibition Assay (IC₅₀
Determination)
This protocol uses a FRET-based substrate to measure the inhibitory potency of lopinavir.

Reagent Preparation:

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1

mM EDTA, 1 mM DTT, pH 4.7).

Enzyme Solution: Dilute the purified HIV-1 protease stock in cold assay buffer to a final

working concentration (e.g., 5-10 nM).

Substrate Solution: Prepare a working solution of a fluorogenic FRET peptide substrate

(e.g., containing an EDANS/DABCYL pair) in assay buffer. Protect from light.[16]

Inhibitor Dilutions: Prepare a serial dilution of lopinavir in DMSO, then further dilute in

assay buffer to achieve the desired final concentrations for the assay.

Assay Procedure (96-well plate format):

Add 80 µL of the diluted enzyme solution to each well of a black 96-well microplate.

Add 10 µL of the lopinavir dilutions (or vehicle control for 100% activity) to the appropriate

wells.

Pre-incubate the plate at room temperature for 15 minutes.[17]

Initiate the reaction by adding 10 µL of the substrate working solution to all wells.[18]

Immediately place the plate in a fluorescence microplate reader.

Data Acquisition and Analysis:
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Measure the increase in fluorescence (e.g., Ex/Em = 340/490 nm) in kinetic mode at 37°C,

recording every 1-2 minutes for 60-120 minutes.[19]

Calculate the initial reaction velocity (rate) for each concentration by determining the slope

of the linear portion of the fluorescence vs. time curve.

Calculate the percent inhibition for each lopinavir concentration relative to the vehicle

control.

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to

a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Site-Directed Mutagenesis of HIV-1 Protease
This protocol describes a method for introducing resistance-conferring mutations into the

protease gene using a PCR-based approach.

Primer Design:

Design two complementary mutagenic oligonucleotide primers, 25-45 bases in length,

containing the desired mutation in the center.[20]

Ensure primers have ~10-15 bases of correct, matching sequence on both sides of the

mutation.

The melting temperature (Tₘ) should be ≥78°C, calculated using the formula: Tₘ = 81.5 +

0.41(%GC) – 675/N - %mismatch.[20]

Primers should have a minimum GC content of 40% and terminate in a G or C.

Mutagenesis PCR:

Set up a PCR reaction in a 50 µL volume containing: 5 µL of 10x reaction buffer, 5-50 ng

of dsDNA plasmid template (containing the wild-type protease gene), 125 ng of each

primer, 1 µL of dNTP mix, and 1 µL of a high-fidelity polymerase (e.g., PfuUltra).

Perform thermal cycling, typically consisting of an initial denaturation step (95°C for 1 min),

followed by 16-18 cycles of denaturation (95°C for 50 sec), annealing (60°C for 50 sec),
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and extension (68°C for 1 min/kb of plasmid length), and a final extension step (68°C for 7

min).[20]

Digestion and Transformation:

Digest the parental (non-mutated) methylated DNA template by adding 1 µL of DpnI

restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.[20]

Transform the DpnI-treated, nicked plasmid DNA into highly competent E. coli cells.

Plate the transformation mix on selective agar plates and incubate overnight.

Verification:

Isolate plasmid DNA from several resulting colonies.

Verify the presence of the desired mutation by DNA sequencing.

Visualizations: Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols

described above.
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HIV-1 Protease Expression & Purification

Gene Expression in E. coli

Cell Harvest & Lysis

Inclusion Body Isolation

Solubilization (Denaturation)

Refolding

Chromatographic Purification

Purity & Concentration Check

Click to download full resolution via product page

Caption: Workflow for HIV-1 Protease Expression and Purification.
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Enzyme Inhibition Assay (IC50 Determination)

Prepare Reagents
(Enzyme, Substrate, Inhibitor)

Plate Enzyme & Inhibitor

Pre-incubation (15 min)

Initiate with Substrate

Kinetic Fluorescence Reading

Calculate Rates & % Inhibition

Determine IC50 via Curve Fit

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lopinavir Resistance Pathways

Pathway 1 Pathway 2

Wild-Type Protease

I54V

Initial
Mutation

V82A / M46I

Initial
Mutation

L90M

High-Level Resistance

L76V

High-Level Resistance

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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